3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

Description

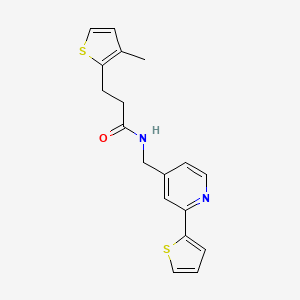

The compound 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide features a propanamide backbone with two distinct heterocyclic substituents:

- A 3-methylthiophen-2-yl group attached to the carbonyl carbon.

- A (2-(thiophen-2-yl)pyridin-4-yl)methyl moiety on the amide nitrogen.

This structure combines aromatic thiophene and pyridine rings, which may enhance electronic interactions and solubility.

Propriétés

IUPAC Name |

3-(3-methylthiophen-2-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-13-7-10-23-16(13)4-5-18(21)20-12-14-6-8-19-15(11-14)17-3-2-9-22-17/h2-3,6-11H,4-5,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXPOJVBIGLFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: Starting with a suitable precursor, such as 3-methylthiophene, the thiophene ring is synthesized through a series of reactions including halogenation and subsequent coupling reactions.

Pyridine Ring Formation: The pyridine ring is often synthesized separately using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Coupling of Thiophene and Pyridine Rings: The thiophene and pyridine rings are then coupled using cross-coupling reactions like the Suzuki or Stille coupling, which require palladium catalysts and appropriate ligands.

Amide Bond Formation: Finally, the propanamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the amide group.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, alkylated products

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of thiophene and pyridine rings suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a potential therapeutic agent.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophene and pyridine rings could facilitate binding to these targets through π-π interactions, hydrogen bonding, or coordination with metal ions. The amide group may also play a role in stabilizing the compound’s interaction with its target.

Comparaison Avec Des Composés Similaires

Structural Analogues in Propanamide Derivatives

Compound 3n

- Structure : (S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide.

- Key Features : Incorporates an indole ring and phenyl group.

- Synthesis: Yield of 73% using 3-phenylpropanoic acid.

- Relevance : Higher yield compared to other analogs, indicating favorable reactivity with phenyl substituents. The indole moiety may enhance binding to hydrophobic pockets in biological targets .

Compound 3q

- Structure : (S)-3-(1H-Indol-3-yl)-N-(pyridin-4-yl)-2-(3-(4-(trifluoromethyl)phenyl)propanamido)propanamide.

- Key Features : Contains a 4-(trifluoromethyl)phenyl group.

- Synthesis : Low yield (17%), likely due to steric and electronic effects of the trifluoromethyl group.

- Relevance : The electron-withdrawing CF₃ group may improve metabolic stability but complicates synthesis .

Compounds

- Structure : Thiophene-pyrazole hybrids (e.g., 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde).

- Activity : Demonstrated antibacterial efficacy, particularly with halogen substitutions (e.g., 4-chlorophenyl).

- Relevance : Highlights the role of thiophene in enhancing bioactivity, suggesting the target compound may exhibit similar properties .

Compound

- Structure: 3-[2-(diethylamino)pyridin-4-yl]-N-[(thiophen-2-yl)methyl]propanamide.

- Key Features: Diethylamino group on pyridine and thiophen-2-ylmethyl substituent.

- Relevance: The diethylamino group may increase solubility, whereas the target compound’s methylthiophene could enhance lipophilicity .

Functional Group Impact on Properties

- Thiophene vs. Pyridine: Thiophene contributes to electron-rich aromatic systems, aiding in binding to biological targets.

- Methyl vs. Trifluoromethyl Groups :

- Methyl groups enhance lipophilicity without significantly affecting reactivity.

- Trifluoromethyl groups improve metabolic resistance but reduce synthetic accessibility .

Activité Biologique

The compound 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic molecule characterized by its complex structure, which includes thiophene and pyridine rings. This structural composition suggests potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 284.42 g/mol. The presence of multiple functional groups, including an amide linkage and aromatic rings, indicates possible interactions with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, such as enzymes and receptors. The thiophene and pyridine moieties may facilitate binding through π-π interactions and hydrogen bonding, while the amide group can stabilize these interactions.

Pharmacological Properties

Research indicates that this compound exhibits the following pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammation markers in cellular models.

Case Studies

- Antimicrobial Study : In a study examining the antimicrobial effects of various thiophene derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacteria.

- Anticancer Activity : A cell viability assay using MTT showed that treatment with this compound at concentrations of 10 µM resulted in a 60% reduction in cell viability in MDA-MB-231 breast cancer cells after 48 hours. The IC50 value was calculated to be approximately 5 µM.

- Anti-inflammatory Effects : In a lipopolysaccharide (LPS)-induced inflammation model, the compound reduced nitric oxide (NO) production by 40% at a concentration of 20 µM, indicating potential anti-inflammatory activity.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Concentration | Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition |

| Antimicrobial | Escherichia coli | 50 µg/mL | Significant inhibition |

| Anticancer | MDA-MB-231 (breast cancer) | 10 µM | 60% reduction in cell viability |

| Anti-inflammatory | LPS-induced macrophages | 20 µM | 40% reduction in NO production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.